3-(Thian-2-yl)prop-2-ynoic acid

Description

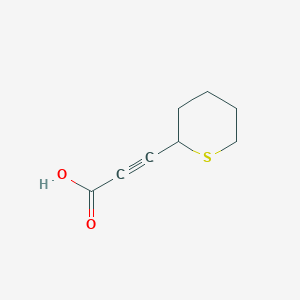

3-(Thian-2-yl)prop-2-ynoic acid (IUPAC name: 3-(thiophen-2-yl)prop-2-ynoic acid) is a sulfur-containing heterocyclic compound featuring a thiophene ring conjugated to a propynoic acid group. Its molecular formula is C₇H₄O₂S, with a molecular weight of 152.17 g/mol . The propynoic acid moiety (HC≡C-COOH) introduces high acidity (pKa ~2–3) and reactivity, particularly in click chemistry or cycloaddition reactions.

Properties

Molecular Formula |

C8H10O2S |

|---|---|

Molecular Weight |

170.23 g/mol |

IUPAC Name |

3-(thian-2-yl)prop-2-ynoic acid |

InChI |

InChI=1S/C8H10O2S/c9-8(10)5-4-7-3-1-2-6-11-7/h7H,1-3,6H2,(H,9,10) |

InChI Key |

WYSDLQFCLNQALD-UHFFFAOYSA-N |

Canonical SMILES |

C1CCSC(C1)C#CC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Thian-2-yl)prop-2-ynoic acid typically involves the reaction of thian-2-yl derivatives with propiolic acid or its derivatives. One common method is the coupling of thian-2-yl halides with propiolic acid in the presence of a base, such as potassium carbonate, under reflux conditions. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process can be optimized for higher yields and purity by controlling reaction parameters such as temperature, solvent, and reaction time. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-(Thian-2-yl)prop-2-ynoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the triple bond into a double or single bond, yielding alkenes or alkanes.

Substitution: Nucleophilic substitution reactions can replace the thian-2-yl group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are used in substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alkenes and alkanes.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(Thian-2-yl)prop-2-ynoic acid has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(Thian-2-yl)prop-2-ynoic acid involves its interaction with molecular targets through its functional groups. The triple bond and thian-2-yl group can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially affecting cellular pathways and processes. The exact molecular targets and pathways involved are subject to ongoing research.

Comparison with Similar Compounds

The following analysis compares 3-(thian-2-yl)prop-2-ynoic acid with structurally related compounds, focusing on molecular features, physicochemical properties, and applications.

Structural and Functional Group Comparisons

Table 1: Structural Comparison of Key Compounds

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Functional Groups | Key Structural Features |

|---|---|---|---|---|

| This compound | C₇H₄O₂S | 152.17 | Propynoic acid, Thiophene | Triple bond (C≡C), aromatic sulfur |

| 3-(2-Thienyl)propanoic acid | C₇H₈O₂S | 156.20 | Propanoic acid, Thiophene | Saturated C-C bond, aromatic sulfur |

| 3-(2-Amino-1,3-thiazol-4-yl)propanoic acid | C₆H₈N₂O₂S | 172.20 | Propanoic acid, Thiazole, Amine | Nitrogen-containing heterocycle |

| 3-Ethoxy-2-(thiazol-2-yl)propanoic acid | C₉H₁₁NO₃S | 213.25 | Propanoic acid, Thiazole, Ethoxy | Ethoxy substituent, thiazole ring |

Key Observations :

- Propynoic vs. Propanoic Acid: The triple bond in this compound enhances acidity and reactivity compared to saturated analogs like 3-(2-thienyl)propanoic acid (pKa ~4–5) .

- Thiophene vs. Thiazole: Thiazole rings (e.g., in 3-(2-amino-1,3-thiazol-4-yl)propanoic acid) introduce nitrogen, enabling hydrogen bonding and diverse biological interactions, unlike purely sulfur-based thiophene .

Physicochemical Properties

Table 2: Physicochemical Properties

| Compound Name | Boiling Point (°C) | Solubility | Stability |

|---|---|---|---|

| This compound | Not reported | Soluble in polar solvents | Sensitive to light and moisture |

| 3-(2-Thienyl)propanoic acid | Not reported | Moderate in water | Stable at room temperature |

| 3-(2-Amino-thiazol-4-yl)propanoic acid | Not reported | High in DMSO | Stable under inert conditions |

Notes:

- The triple bond in this compound may contribute to instability under prolonged storage, necessitating dark, dry conditions .

- Thiazole derivatives often exhibit better solubility in polar aprotic solvents like DMSO due to hydrogen-bonding capacity .

Biological Activity

3-(Thian-2-yl)prop-2-ynoic acid is a compound of interest due to its potential biological activities, which include effects on various biological systems and interactions with specific molecular targets. This article reviews the biological activity of this compound, supported by relevant research findings, data tables, and case studies.

Molecular Structure:

- Molecular Formula: C5H6O2S

- Molecular Weight: 146.17 g/mol

- IUPAC Name: this compound

The structure of this compound features a thian ring, which is a five-membered heterocycle containing sulfur, contributing to its unique reactivity and biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors in the body. It is hypothesized that the thian ring enhances its interaction with biological macromolecules, leading to modulation of metabolic pathways.

Antioxidant Activity

Research has shown that compounds similar to this compound exhibit significant antioxidant properties. Antioxidants are crucial for neutralizing free radicals, thereby protecting cells from oxidative stress. A study indicated that derivatives of thian compounds can scavenge reactive oxygen species (ROS), which may contribute to their protective effects against cellular damage .

Anti-inflammatory Effects

In vitro studies have demonstrated that this compound possesses anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines in human cell lines, suggesting its potential use in treating inflammatory diseases .

Antimicrobial Activity

The compound has exhibited antimicrobial properties against various pathogens. For instance, it has been tested against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values indicate effective inhibition at low concentrations, making it a candidate for further development as an antimicrobial agent .

Case Studies

-

Case Study on Antioxidant Properties:

A study evaluated the antioxidant capacity of several thian derivatives, including this compound. The results showed a significant reduction in lipid peroxidation in treated cells compared to control groups, highlighting its potential as a protective agent against oxidative stress . -

Case Study on Anti-inflammatory Effects:

In an experimental model of inflammation induced by lipopolysaccharides (LPS), administration of this compound resulted in reduced levels of TNF-alpha and IL-6 in serum samples. This suggests that the compound could be effective in managing inflammatory responses .

Data Table: Biological Activities Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.